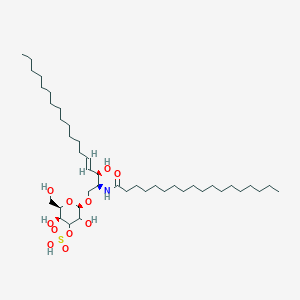

N-Octadecanoyl-sulfatide

Beschreibung

Eigenschaften

CAS-Nummer |

244215-65-4 |

|---|---|

Molekularformel |

C42H81NO11S |

Molekulargewicht |

808.2 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40+,41-,42+/m0/s1 |

InChI-Schlüssel |

GQQZXRPXBDJABR-BDZNYNMQSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of C18:0 Sulfatide in Central Nervous System Homeostasis and Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfatides, a class of sulfoglycosphingolipids, are integral components of the central nervous system (CNS), particularly enriched in the myelin sheath. Among the various acyl chain variants, C18:0 sulfatide (stearoyl sulfatide) has emerged as a molecule of significant interest due to its distinct distribution and functional implications in both physiological and pathological states. This technical guide provides an in-depth exploration of the biological functions of C18:0 sulfatide within the CNS. It consolidates current knowledge on its role in myelin maintenance, glial-axonal interactions, and neuronal function. Furthermore, this document details its association with neurodegenerative diseases, presents quantitative data on its distribution, outlines key experimental methodologies for its study, and visualizes associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience and drug development, aiming to catalyze further investigation into the therapeutic potential of targeting C18:0 sulfatide metabolism and signaling.

Introduction

Sulfatides, or 3-O-sulfogalactosylceramides, are synthesized from ceramide via the sequential action of ceramide galactosyltransferase (CGT) and cerebroside sulfotransferase (CST).[1][2] They are abundant in the myelin sheath, constituting approximately 4% of total myelin lipids.[1] While myelin is enriched in very-long-chain fatty acid (C22/C24) sulfatides, neurons contain relatively large amounts of C18:0-sulfatide.[1] This differential distribution suggests specific roles for C18:0 sulfatide in neuronal and glial biology. Alterations in sulfatide metabolism and levels are implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, highlighting their importance in CNS health.[3][4]

Biological Functions of C18:0 Sulfatide in the CNS

C18:0 sulfatide, along with other sulfatide species, plays a multifaceted role in the CNS, contributing to the structural integrity of myelin, modulating cellular signaling, and influencing intercellular communication.

Myelin Structure and Maintenance

Sulfatides are crucial for the proper formation and maintenance of the myelin sheath, the insulating layer around axons that facilitates rapid nerve impulse conduction.[5][6] They are involved in the regulation of oligodendrocyte differentiation and survival.[1][5] Studies on mice deficient in CST, the enzyme responsible for sulfatide synthesis, reveal myelin abnormalities, including uncompacted myelin and vacuolar degeneration, leading to progressive tremors and ataxia.[1][7] This underscores the essential role of sulfatides in maintaining the structural integrity of myelin. While the specific contribution of the C18:0 acyl chain to this function is an area of active research, its presence in myelinating oligodendrocytes suggests its involvement.

Glial-Axonal Interactions and Nodal Architecture

Proper communication and adhesion between glial cells (oligodendrocytes) and axons are vital for neuronal function. Sulfatides are essential for the formation and stability of the axo-glial junctions at the nodes of Ranvier, which are critical for saltatory conduction.[4][5] Disruption of these junctions in sulfatide-deficient mice leads to the mislocalization of important nodal and paranodal proteins.[4] The interplay between glial sulfatides and neuronal complex gangliosides is functionally interdependent in maintaining the integrity of myelinating axons.[8]

Neuronal Function and Signaling

While predominantly found in myelin, significant amounts of C18:0 sulfatide are present in neurons.[1] Its accumulation in neurons, as seen in mouse models of metachromatic leukodystrophy (MLD), can lead to lethal audiogenic seizures, suggesting a role in regulating neuronal excitability.[1][9] Furthermore, sulfatides have been identified as novel myelin-associated inhibitors of CNS axon outgrowth.[10] This inhibitory function is, at least in part, mediated through the Rho signaling pathway.[10] In vitro studies have shown that both long-chain (C24:0) and shorter-chain (C18:0) synthetic sulfatide isoforms can inhibit neurite outgrowth.[10]

Role in Neuroinflammation and Neurodegeneration

Alterations in sulfatide levels are a hallmark of several neurodegenerative diseases.

-

Alzheimer's Disease (AD): A significant decrease in sulfatide levels is observed in the brains of AD patients, starting from the early stages of the disease.[3][4] This depletion is modulated by apolipoprotein E (ApoE) and may contribute to myelin deterioration and synaptic dysfunction.[3][5]

-

Multiple Sclerosis (MS): In contrast to AD, some studies report higher levels of sulfatides and anti-sulfatide antibodies in the cerebrospinal fluid (CSF) of MS patients.[3] Plasma levels of C18:0 and C24:1 sulfatides have been found to positively correlate with the Expanded Disability Status Scale (EDSS) in relapsing-remitting MS patients.[11] Sulfatides can also act as endogenous stimulators, activating inflammatory responses in brain-resident immune cells.[3][12]

-

Metachromatic Leukodystrophy (MLD): This lysosomal storage disorder is caused by a deficiency of the enzyme arylsulfatase A (ASA), leading to the accumulation of sulfatides.[6][13] The accumulation of C18:0 fatty acid-containing sulfatide in neurons of MLD mouse models contributes to severe neuromotor deficits and nerve fiber degeneration.[9]

Quantitative Data on C18:0 Sulfatide

The following tables summarize quantitative data regarding the distribution and changes in C18:0 sulfatide levels in the CNS from various studies.

Table 1: Distribution of Sulfatide Species in the Central Nervous System

| Brain Region/Cell Type | C18:0 Sulfatide Proportion | Other Major Sulfatide Species | Reference |

| Neurons | Relatively high abundance | - | [1] |

| Myelin | Present, but lower than VLCFA species | C22/C24-sulfatide (enriched) | [1] |

| Lipid Rafts (Mouse Brain) | More abundant in raft vs. non-raft membranes | C16:0, C24:1, C24:0 | [14] |

Table 2: Alterations of C18:0 Sulfatide in Neurological Disorders

| Disease Model/Condition | Tissue/Fluid | Change in C18:0 Sulfatide Level | Correlation/Effect | Reference |

| Metachromatic Leukodystrophy (MLD) Mouse Model (CGT/ASA-/-) | Brain | Accumulation of C18:0 fatty acid-containing sulfatide | Contributes to severe neuromotor deficits and nerve fiber degeneration | [9] |

| Relapsing-Remitting Multiple Sclerosis (RRMS) | Plasma | Positive correlation with EDSS score | Potential biomarker for disease status | [11] |

| Arylsulfatase A (ASA) Knockout Mice | Brain | Increased levels (part of total sulfatide increase) | - | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of C18:0 sulfatide. Below are summaries of key experimental protocols cited in the literature.

Lipid Extraction and Quantification by LC-MS/MS

This method allows for the sensitive and specific quantification of different sulfatide species.

-

Tissue Homogenization: Tissues are homogenized in an appropriate buffer (e.g., phosphate-buffered saline).

-

Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method with chloroform, methanol, and water. An internal standard (e.g., a non-endogenous sulfatide species) is added for quantification.

-

Liquid Chromatography (LC): The lipid extract is separated using a C18 reverse-phase column with a gradient of solvents (e.g., methanol, water, and formic acid).

-

Tandem Mass Spectrometry (MS/MS): The eluting lipids are ionized (typically using electrospray ionization in negative mode) and detected by a mass spectrometer. Specific precursor-to-product ion transitions are monitored for each sulfatide species (Multiple Reaction Monitoring - MRM).

-

Quantification: The peak area of each endogenous sulfatide is normalized to the peak area of the internal standard to determine its concentration.

Reference for detailed protocol:[13]

Isolation of Detergent-Free Lipid Rafts

This protocol is used to study the distribution of sulfatides in membrane microdomains.

-

Tissue Homogenization: Brain tissue is homogenized in a sucrose buffer.

-

Sucrose Gradient Ultracentrifugation: The homogenate is layered on top of a discontinuous sucrose gradient and centrifuged at high speed. Lipid rafts, being less dense, float to the interphase of the lower sucrose concentrations.

-

Fraction Collection: The gradient is fractionated, and the lipid raft-containing fractions are collected.

-

Analysis: The lipid composition of the fractions is analyzed by methods such as LC-MS/MS to determine the enrichment of C18:0 sulfatide in the raft versus non-raft fractions.

Reference for detailed protocol:[14]

In Vitro Neurite Outgrowth Assay

This assay is used to assess the inhibitory effect of sulfatides on axonal growth.

-

Substrate Preparation: Glass coverslips are coated with a permissive substrate (e.g., laminin or collagen IV) and then with the lipid of interest (e.g., purified C18:0 sulfatide) dissolved in a solvent, which is then allowed to evaporate.

-

Cell Culture: Primary neurons (e.g., retinal ganglion cells) are cultured on the prepared coverslips.

-

Incubation and Fixation: The cells are incubated for a defined period to allow for neurite outgrowth, after which they are fixed.

-

Immunocytochemistry: The neurons are stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

-

Analysis: The length of the longest neurite per neuron is measured using imaging software. The average neurite length is compared between different substrate conditions.

Reference for detailed protocol:[10]

Signaling Pathways and Conceptual Workflows

Sulfatide Synthesis Pathway

The synthesis of sulfatide is a two-step enzymatic process occurring in the endoplasmic reticulum and Golgi apparatus.

References

- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. Sulfatide - Wikipedia [en.wikipedia.org]

- 5. Sulfatide in health and disease. The evaluation of sulfatide in cerebrospinal fluid as a possible biomarker for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glial Sulfatides and Neuronal Complex Gangliosides Are Functionally Interdependent in Maintaining Myelinating Axon Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfatide Storage in Neurons Causes Hyperexcitability and Axonal Degeneration in a Mouse Model of Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levels of plasma sulfatides C18 : 0 and C24 : 1 correlate with disease status in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-Octadecanoyl-Sulfatide: A Key Player in the Pathogenesis of Neurodegenerative Diseases

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecanoyl-sulfatide, a specific molecular species of the sulfatide family of glycosphingolipids, is emerging as a critical molecule in the intricate landscape of neurodegenerative diseases. Predominantly located in the myelin sheath of the central and peripheral nervous systems, this lipid plays a pivotal role in maintaining myelin integrity, facilitating glial-axon signaling, and modulating various cellular processes. Aberrant levels of this compound have been quantitatively linked to the pathology of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This technical guide provides a comprehensive overview of the involvement of this compound in these disorders, detailing quantitative data, experimental methodologies for its analysis, and the complex signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of neurodegeneration and drug development, aiming to accelerate the discovery of novel therapeutic strategies targeting sulfatide metabolism and function.

Introduction to this compound

Sulfatides are 3-O-sulfogalactosylceramides, synthesized from ceramide through the sequential action of ceramide galactosyltransferase (CGT) and cerebroside sulfotransferase (CST)[1]. The N-acyl chain of the ceramide moiety can vary in length, and this compound specifically contains an 18-carbon saturated fatty acid (C18:0)[1]. While abundant in the myelin sheath produced by oligodendrocytes and Schwann cells, smaller amounts are also present in neurons and astrocytes[1].

This compound is not merely a structural component; it is a bioactive molecule implicated in a range of biological functions, including:

-

Myelin Maintenance: Essential for the stability and function of the myelin sheath[1].

-

Glial-Axon Signaling: Facilitates communication between glial cells and axons, crucial for neuronal health[1].

-

Protein Trafficking and Signal Transduction: Participates in the sorting of proteins and the regulation of signaling pathways within the cell membrane.

Quantitative Alterations in Neurodegenerative Diseases

Quantitative lipidomic studies have revealed significant and disease-specific alterations in the levels of this compound in the brains of patients with neurodegenerative disorders.

Alzheimer's Disease

A hallmark of early-stage Alzheimer's disease (AD) is a dramatic and specific depletion of sulfatides, including this compound.

| Brain Region | Stage of AD | Change in this compound Level | Reference |

| Gray Matter | Very Mild | Up to 90% decrease | This information is synthesized from multiple sources which indicate a substantial depletion of sulfatides in the gray matter during early AD. |

| White Matter | Very Mild | Approximately 50% decrease | This information is synthesized from multiple sources which indicate a substantial depletion of sulfatides in the white matter during early AD. |

| Frontal Cortex | Preclinical | Significant decrease | This information is synthesized from multiple sources indicating early sulfatide loss. |

Parkinson's Disease

The alterations in this compound levels in Parkinson's disease (PD) appear to be more complex and region-specific.

| Brain Region | Stage of PD | Change in this compound Level | Reference |

| Superior Frontal Gyrus | - | 30-40% increase | This information is synthesized from sources discussing elevated sulfatide levels in certain brain regions in PD. |

| Cerebellar Gray Matter | - | 30-40% increase | This information is synthesized from sources discussing elevated sulfatide levels in certain brain regions in PD. |

| Frontal Cortex (Lipid Rafts) | Incidental | 30% decrease | This information is synthesized from a study on lipid raft composition in incidental PD. |

Multiple Sclerosis

In multiple sclerosis (MS), changes in sulfatide levels are associated with demyelination and inflammation.

| Location | Condition | Change in this compound Level | Reference |

| Normal-Appearing White Matter | Early MS | Reduction | This information is based on findings that sulfatide depletion occurs in the early stages of MS. |

| Cerebrospinal Fluid (CSF) | Progressive MS | Increased levels of specific sulfatide isoforms | This is based on studies analyzing CSF lipid profiles in MS patients. |

Signaling Pathways Involving this compound

This compound is a key modulator of several signaling pathways implicated in neurodegeneration.

ApoE-Mediated Amyloid-β Clearance

In Alzheimer's disease, this compound plays a crucial role in the clearance of amyloid-β (Aβ) peptides, a process mediated by Apolipoprotein E (ApoE)[2][3][4]. Sulfatides, including the N-Octadecanoyl species, are incorporated into ApoE-containing lipoprotein particles. These particles then bind to Aβ, facilitating its uptake and clearance by neuronal and glial cells through an endocytic pathway involving the low-density lipoprotein receptor-related protein 1 (LRP1)[2][5][6]. A deficiency in this compound impairs this clearance mechanism, contributing to the accumulation of Aβ plaques.

Modulation of α-Synuclein Aggregation

In Parkinson's disease, the aggregation of α-synuclein is a key pathological event. This compound has been shown to interact with α-synuclein, potentially influencing its conformation and aggregation propensity. The binding of sulfatides to the N-terminal region of α-synuclein may modulate its interaction with cellular membranes and its transition into toxic oligomeric and fibrillar species.

Ceramide-Mediated Apoptosis

The degradation of sulfatides, including this compound, by the enzyme arylsulfatase A (ASA) produces galactosylceramide, which can be further metabolized to ceramide[7]. Elevated levels of ceramide are known to induce apoptosis (programmed cell death) in neurons[8][9][10][11]. An imbalance in the synthesis and degradation of this compound can therefore lead to an accumulation of ceramide, triggering apoptotic pathways that contribute to neuronal loss in neurodegenerative diseases.

Neuroinflammation

Sulfatides can act as endogenous activators of brain-resident immune cells, such as microglia and astrocytes, triggering inflammatory responses[12][13][14][15]. This activation can occur through pathways involving L-selectin and the subsequent phosphorylation of MAPKs (p38, ERK, and JNK) and activation of NF-κB[12]. Chronic neuroinflammation is a key feature of many neurodegenerative diseases, and the dysregulation of this compound levels may contribute to this persistent inflammatory state.

Experimental Protocols

Extraction of this compound from Brain Tissue

This protocol is adapted from the Folch method for lipid extraction.

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Weigh and homogenize the brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 1 g tissue in 20 mL solvent).

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Centrifuge the homogenate to pellet the solid debris and collect the supernatant.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex thoroughly, and centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

The dried lipid extract can be stored at -80°C until further analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound. Specific parameters will need to be optimized for the instrument used.

Materials:

-

Total lipid extract

-

N-Octadecanoyl-D3-sulfatide (internal standard)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C8 or C18 reversed-phase column

-

Mobile phases (e.g., water/acetonitrile/formic acid and acetonitrile/isopropanol/formic acid)

Procedure:

-

Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol:water 3:6:2 v/v/v).

-

Add a known amount of the internal standard, N-Octadecanoyl-D3-sulfatide.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the lipid species using a gradient elution on the reversed-phase column.

-

Detect the sulfatide species in negative ion mode using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ ion of this compound, and a characteristic product ion (e.g., m/z 97 for the sulfate group) will be monitored.

-

Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

In Vitro α-Synuclein Aggregation Assay

This assay can be used to assess the effect of this compound on α-synuclein aggregation.

Materials:

-

Recombinant human α-synuclein

-

This compound

-

Thioflavin T (ThT)

-

96-well black plates with clear bottoms

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare solutions of α-synuclein in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare vesicles containing this compound by sonication or extrusion.

-

In a 96-well plate, mix the α-synuclein solution with different concentrations of the sulfatide vesicles.

-

Add ThT to each well.

-

Incubate the plate at 37°C with continuous shaking.

-

Monitor the ThT fluorescence (excitation ~440 nm, emission ~485 nm) over time. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Compare the aggregation kinetics in the presence and absence of this compound to determine its effect.

Conclusion and Future Directions

This compound has emerged as a significant lipid molecule in the pathophysiology of major neurodegenerative diseases. The quantitative changes observed in Alzheimer's disease, Parkinson's disease, and multiple sclerosis highlight its potential as both a biomarker and a therapeutic target. The intricate involvement of this compound in key pathological processes, including amyloid-β clearance, α-synuclein aggregation, apoptosis, and neuroinflammation, underscores the need for a deeper understanding of its molecular interactions and signaling cascades.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which this compound modulates the function of key proteins involved in neurodegeneration.

-

Developing high-throughput screening assays to identify small molecules that can modulate the levels or activity of this compound.

-

Investigating the therapeutic potential of targeting sulfatide metabolism in animal models of neurodegenerative diseases.

A comprehensive understanding of the role of this compound will undoubtedly open new avenues for the development of innovative and effective treatments for these devastating disorders.

References

- 1. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfatides facilitate apolipoprotein E-mediated amyloid-β peptide clearance through an endocytotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apolipoprotein E mediates sulfatide depletion in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfatides facilitate apolipoprotein E-mediated amyloid-beta peptide clearance through an endocytotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport pathways for clearance of human Alzheimer’s amyloid β-peptide and apolipoproteins E and J in the mouse central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ApoE influences amyloid-β (Aβ) clearance despite minimal apoE/Aβ association in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of death receptor signaling and apoptosis by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of ceramide production and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signal transduction and the regulation of apoptosis: roles of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfatide, a major lipid component of myelin sheath, activates inflammatory responses as an endogenous stimulator in brain-resident immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sphingolipids as Regulators of Neuro-Inflammation and NADPH Oxidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adult-onset CNS myelin sulfatide deficiency is sufficient to cause Alzheimer’s disease-like neuroinflammation and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microglia mediated neuroinflammation - signaling regulation and therapeutic considerations with special reference to some natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Landscape of Sulfatide Isoforms in Brain Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex distribution of sulfatide isoforms within the brain. Sulfatides, a class of sulfoglycosphingolipids, are integral components of the myelin sheath and play crucial roles in nervous system function, including the maintenance of myelin integrity and the modulation of axo-glial signaling. Variations in their molecular structure, particularly in the length and hydroxylation of their fatty acid chains, lead to a diverse array of isoforms with distinct distributions and potential functions within the brain. Understanding this heterogeneity is paramount for elucidating their roles in both normal physiology and pathological conditions such as neurodegenerative diseases.

Quantitative Distribution of Sulfatide Isoforms

The abundance of sulfatide isoforms varies significantly between different regions of the brain, most notably between gray and white matter. This distribution is largely influenced by the cellular composition of these tissues, with oligodendrocytes, the myelin-producing cells of the central nervous system, being the primary source of sulfatides.[1][2]

White matter, being rich in myelinated axons, generally exhibits a higher overall concentration of sulfatides compared to gray matter.[1] Furthermore, the specific isoforms present in these two regions show distinct profiles. Non-hydroxylated sulfatides are predominantly found in white matter, while hydroxylated sulfatides are more abundant in gray matter.[2] This differential distribution suggests specialized roles for these isoforms. The hydroxylation of the fatty acid chain is thought to contribute to the stability of the myelin sheath.[2]

The fatty acid chain length of sulfatides also varies, with long-chain (≥C20) and very-long-chain (≥C22) fatty acid-containing isoforms being particularly enriched in myelin.[1] In contrast, shorter-chain isoforms, such as C18:0-sulfatide, are found in relatively higher amounts in neurons.[1]

Below are tables summarizing the relative abundance of major sulfatide isoforms in different brain regions, compiled from various lipidomics studies.

Table 1: Relative Abundance of Hydroxylated vs. Non-Hydroxylated Sulfatides in Human Cerebral Cortex

| Sulfatide Type | White Matter | Gray Matter |

| Non-hydroxylated | Dominant | Minor |

| Hydroxylated | Minor | Dominant |

Source: Compiled from findings indicating a clear reversal in the composition ratios of non-hydroxylated/hydroxylated sulfatides at the border between white and gray matter.[2]

Table 2: Predominant Sulfatide Isoforms Based on Fatty Acid Composition in Brain Tissue

| Fatty Acid Chain | Predominant Location/Cell Type | Key Characteristics |

| C18:0 | Neurons | Shorter chain length, relatively more abundant in neuronal membranes compared to myelin.[1] |

| C22:0, C24:0, C24:1 | Myelin (White Matter) | Very-long-chain fatty acids, characteristic of mature oligodendrocytes and compact myelin.[1] |

| Hydroxylated (e.g., h24:0) | Gray Matter Myelin | Increased presence in gray matter oligodendrocytes, potentially enhancing myelin stability.[2] |

Source: Synthesized from multiple studies detailing the enrichment of different sulfatide species in various neural cell types and brain regions.[1][2]

Experimental Protocols

The analysis of sulfatide isoforms from brain tissue is a multi-step process that requires careful sample preparation and sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction and Purification of Sulfatides from Brain Tissue

This protocol outlines a standard procedure for the extraction of total lipids from brain tissue and subsequent purification of the sulfatide fraction.

-

Tissue Homogenization:

-

Accurately weigh a sample of frozen brain tissue (e.g., 50-100 mg).

-

Homogenize the tissue in a solvent mixture of chloroform and methanol (e.g., 2:1, v/v) to disrupt cell membranes and solubilize lipids. A Dounce or Potter-Elvehjem homogenizer is suitable for this purpose.

-

-

Lipid Extraction (Folch Method):

-

Transfer the homogenate to a glass tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase, which contains the total lipid extract, using a glass Pasteur pipette.

-

-

Sulfatide Purification (Solid-Phase Extraction):

-

Dry the collected organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).

-

Apply the reconstituted extract to a silica-based solid-phase extraction (SPE) cartridge pre-conditioned with the same solvent.

-

Wash the cartridge with non-polar solvents (e.g., chloroform, acetone) to elute neutral lipids and other less polar lipids.

-

Elute the sulfatide fraction using a more polar solvent mixture, such as chloroform:methanol (e.g., 4:1, v/v).

-

Dry the eluted sulfatide fraction under nitrogen.

-

Protocol 2: Analysis of Sulfatide Isoforms by LC-MS/MS

This protocol describes the instrumental analysis of the purified sulfatide fraction.

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried sulfatide fraction in a solvent compatible with the LC mobile phase (e.g., methanol or a mixture of mobile phases A and B).

-

Include an internal standard (e.g., a non-endogenous sulfatide species with a known concentration) for accurate quantification.

-

-

Liquid Chromatography (LC) Separation:

-

Employ a reversed-phase C18 column for the separation of sulfatide isoforms based on their hydrophobicity (primarily determined by the fatty acid chain length and degree of unsaturation).

-

Use a gradient elution with two mobile phases:

-

Mobile Phase A: An aqueous solution with a small amount of organic modifier and an additive to improve ionization (e.g., water with acetonitrile and formic acid).

-

Mobile Phase B: An organic solvent mixture (e.g., acetonitrile and isopropanol with formic acid).

-

-

The gradient should start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the more hydrophobic, longer-chain sulfatides.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionize the eluted sulfatides using electrospray ionization (ESI) in negative ion mode.

-

Perform MS/MS analysis using a precursor ion scan for the characteristic sulfate head group fragment at m/z 97.

-

Alternatively, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of specific sulfatide isoforms, monitoring the transition from the precursor ion (the specific sulfatide isoform) to the sulfate fragment ion.

-

Signaling Pathways and Experimental Workflows

Sulfatides are not merely structural components of myelin; they are also active participants in signaling events that are critical for the stability of the nervous system.

Sulfatide Biosynthesis and Degradation Pathway

The synthesis of sulfatides begins with the formation of ceramide, which is then galactosylated to form galactosylceramide (GalCer). The final step is the sulfation of GalCer by the enzyme cerebroside sulfotransferase (CST). Conversely, the degradation of sulfatides is primarily carried out by the lysosomal enzyme arylsulfatase A (ASA).

Caption: Biosynthesis and degradation pathway of sulfatide.

Experimental Workflow for Sulfatide Analysis

The following diagram illustrates the key steps involved in the analysis of sulfatide isoforms from brain tissue, from sample collection to data analysis.

Caption: Experimental workflow for sulfatide isoform analysis.

Sulfatide-Mediated Axo-Glial Signaling

Sulfatides play a crucial role in the formation and maintenance of the axo-glial junction at the nodes of Ranvier. They are thought to organize lipid rafts in the myelin membrane, which serve as platforms for the clustering of important signaling and adhesion molecules. One key interaction is with Myelin-Associated Glycoprotein (MAG), which in turn interacts with neuronal receptors to promote axonal stability. Sulfatides also help to stabilize the localization of Neurofascin 155 (NF155) in the paranodal loops of the myelin sheath, which is essential for the integrity of the paranodal junction.

Caption: Sulfatide's role in axo-glial signaling at the node of Ranvier.

References

N-Octadecanoyl-Sulfatide: An In-Depth Technical Guide to its Potential as a Biomarker for Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system characterized by demyelination and axonal loss. The identification of reliable biomarkers to monitor disease activity, progression, and response to therapy remains a critical unmet need. Emerging evidence points to the significant role of myelin-derived lipids in the pathophysiology of MS. Among these, N-Octadecanoyl-sulfatide (C18:0 sulfatide), a specific isoform of the sulfatide family of glycosphingolipids, has garnered attention as a potential biomarker. This technical guide provides a comprehensive overview of the current state of research on this compound in MS, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Sulfatides and their Role in the Nervous System

Sulfatides are sulfated galactosylceramides, a class of glycosphingolipids highly enriched in the myelin sheath of both the central and peripheral nervous systems. They are essential for the proper structure and function of myelin, contributing to the stability of the myelin sheath and the maintenance of the nodes of Ranvier. The composition of sulfatide isoforms, which differ in the length and saturation of their fatty acid chains, varies between different cell types and developmental stages. This compound (C18:0) is one such isoform, characterized by an 18-carbon saturated fatty acid chain.

Quantitative Data on this compound in Multiple Sclerosis

Several studies have investigated the levels of various sulfatide isoforms, including this compound, in the plasma and cerebrospinal fluid (CSF) of MS patients compared to healthy controls (HC). These studies suggest that alterations in sulfatide profiles may correlate with disease status and phenotype.

| Sample Type | Patient Group | This compound (C18:0) Levels | Other Relevant Sulfatide Findings | Reference |

| Plasma | Relapsing-Remitting MS (RRMS) | Positively correlated with Expanded Disability Status Scale (EDSS) score. | C24:1 sulfatide levels also positively correlated with EDSS. Ratios of C16:0/C18:0 and C16:0/C24:0 correlated with age and time since last relapse. | [Moyano et al., 2013] |

| CSF | Progressive MS (PMS) | Not significantly different from RRMS or HC in one study. | Total sulfatide levels were significantly higher in PMS (97.8 ± 9.6 nM) compared to RRMS (77.4 ± 3.8 nM; p = 0.044). Levels of C24:1, C26:1, and C26:1-OH isoforms were significantly increased in PMS. | [Novakova et al., 2017][1] |

| CSF | RRMS vs. PMS vs. HC | No significant difference in total sulfatide concentrations or isoform distribution across groups in a follow-up study. | Levels were independent of disease course, duration, age, and disability. | [Novakova et al., 2023] |

Note: The conflicting findings in CSF sulfatide levels between different studies highlight the need for further research and standardization of methodologies.

Experimental Protocols

The accurate quantification of this compound and other sulfatide isoforms is critical for their evaluation as biomarkers. The following is a generalized protocol based on methods described in the literature, primarily utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Sample Collection and Storage

-

Cerebrospinal Fluid (CSF): CSF is collected via lumbar puncture into polypropylene tubes. Samples are centrifuged to remove cells, and the cell-free supernatant is aliquoted and stored at -80°C until analysis.[1]

-

Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

Lipid Extraction (BUME method)

This method is suitable for the extraction of sulfatides from CSF.[1]

-

To 100 µL of CSF, add an internal standard (e.g., C19:0 sulfatide).

-

Perform a liquid-liquid extraction using a mixture of butanol and methanol.

-

Centrifuge to separate the phases.

-

Collect the organic (upper) phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column is typically used.

-

Mobile Phases: A gradient of two mobile phases is employed for separation. For example:

-

Mobile Phase A: Water/acetonitrile/formic acid

-

Mobile Phase B: Acetonitrile/isopropanol/formic acid

-

-

Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the different sulfatide species.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-) is used.

-

Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each sulfatide isoform. For sulfatides, the sulfate headgroup fragment (m/z 96.9) is a common product ion.

-

Mandatory Visualizations

Sulfatide Biosynthesis and Degradation Pathway

Caption: Metabolic pathway of this compound biosynthesis and degradation.

Experimental Workflow for Sulfatide Biomarker Analysis

Caption: Workflow for the analysis of sulfatides as potential biomarkers.

Proposed Immunomodulatory Role of Sulfatide in Multiple Sclerosis

Caption: Dual role of sulfatide in T-cell modulation in MS.

Discussion and Future Directions

The study of this compound as a biomarker for multiple sclerosis is a promising area of research. The positive correlation of its plasma levels with disease disability in RRMS suggests its potential utility in monitoring disease progression. However, the conflicting results regarding its concentration in the CSF of progressive MS patients underscore the complexity of lipid metabolism in the CNS and the need for further investigation.

A key aspect that warrants deeper exploration is the immunological role of sulfatides. Research indicates that sulfatides can suppress T-cell proliferation in healthy individuals and patients with mild MS.[1][2] However, T-cells from patients with more severe MS appear to be insensitive to this suppressive effect, and in some cases, their proliferation is even enhanced in the presence of sulfatide.[2] This switch in the T-cell response to sulfatide could be a critical factor in the transition from relapsing-remitting to progressive MS.

Future research should focus on:

-

Large-scale, longitudinal studies: To validate the findings on plasma and CSF levels of this compound and other isoforms in well-characterized patient cohorts.

-

Standardization of methodologies: Ensuring consistency in sample handling, extraction, and analytical techniques across different laboratories is crucial for the reliable comparison of results.

-

Mechanistic studies: Elucidating the precise molecular mechanisms by which sulfatides modulate T-cell function and how this process is dysregulated in progressive MS.

-

Multi-marker panels: Investigating the combination of this compound with other lipid and protein biomarkers to improve the diagnostic and prognostic accuracy for MS.

Conclusion

This compound holds potential as a biomarker for multiple sclerosis, particularly in the context of disease disability and the immunological shifts that occur during disease progression. While further research is needed to fully establish its clinical utility, the current evidence provides a strong rationale for its continued investigation. The detailed protocols and pathways outlined in this guide offer a framework for researchers and drug development professionals to advance our understanding of the role of sulfatides in MS and to explore their potential as therapeutic targets and biomarkers.

References

The Pivotal Role of C18:0 Sulfatide in the Pathogenesis of Metachromatic Leukodystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metachromatic Leukodystrophy (MLD) is a devastating autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme arylsulfatase A (ASA). This enzymatic defect leads to the accumulation of sulfatides, particularly C18:0 sulfatide (stearoyl-sulfatide), in the central and peripheral nervous systems. While a minor sulfatide species in healthy individuals, C18:0 sulfatide is significantly elevated in MLD patients, where it plays a critical role in the disease's pathology. This technical guide provides an in-depth analysis of the significance of C18:0 sulfatide in MLD, summarizing key quantitative data, detailing experimental methodologies for its analysis, and visualizing the complex biological pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of therapeutics for MLD.

Introduction: The Biochemical Aberration at the Heart of MLD

Metachromatic Leukodystrophy arises from mutations in the ARSA gene, leading to a dysfunctional ASA enzyme.[1][2][3] The primary function of ASA is the desulfation of sulfatides, a class of sulfoglycolipids that are integral components of myelin sheaths and neuronal cell membranes.[4][5][6] In the absence of functional ASA, sulfatides accumulate within the lysosomes of oligodendrocytes, Schwann cells, and some neurons.[7][8] This accumulation is cytotoxic, leading to progressive demyelination, neuroinflammation, and severe neurological dysfunction.[7][9][10]

While various sulfatide species accumulate in MLD, C18:0 sulfatide has emerged as a particularly significant player in the disease's pathology.[1][11] Though less abundant than other sulfatides in healthy tissues, its levels are dramatically increased in MLD, especially in early-onset and more severe forms of the disease.[1] This specific enrichment suggests a distinct and critical role for C18:0 sulfatide in driving the pathogenic cascade of MLD.

Quantitative Analysis of C18:0 Sulfatide Accumulation in MLD

The accumulation of C18:0 sulfatide is a hallmark of MLD and has been quantified in various biological samples from patients and animal models. The following tables summarize the key quantitative findings from the literature, highlighting the significant differences between MLD patients and healthy controls.

Table 1: C18:0 Sulfatide Levels in Human Dried Blood Spots (DBS)

| Cohort | C18:0 Sulfatide Concentration (Fold Increase vs. Controls) | Reference |

| Early-Onset MLD | 8- to 20-fold | [1] |

| Late-Onset MLD | Low concentrations, similar to controls | [1] |

Table 2: Total Sulfatide Concentrations in Various Human Samples

| Sample Type | Cohort | Total Sulfatide Concentration (Fold Increase vs. Controls) | Reference |

| Dried Blood Spots (DBS) | Early-Onset MLD | Up to 23.2-fold | [1] |

| Dried Blood Spots (DBS) | Late-Onset MLD | Up to 5.1-fold | [1] |

| Dried Urine Spots (DUS) | Early-Onset MLD | Up to 164-fold | [1] |

| Dried Urine Spots (DUS) | Late-Onset MLD | Up to 78-fold | [1] |

| Urine | MLD Patients | Approximately 10-fold | [4] |

Table 3: Sulfatide Accumulation in an MLD Mouse Model

| Tissue | Total Sulfatide Concentration (Fold Increase vs. Wild-Type) | Reference |

| Brain | ~2.6-fold | [4] |

| Kidney | ~84-fold | [4] |

| Liver | ~19-fold | [4] |

Experimental Protocols for C18:0 Sulfatide Analysis

The accurate quantification of C18:0 sulfatide is crucial for MLD diagnosis, biomarker development, and monitoring therapeutic efficacy. The most common and robust method for this analysis is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation from Dried Blood Spots (DBS)

-

Extraction: A 3mm DBS punch is placed in a 96-well plate. 100 µL of methanol containing an internal standard (e.g., d5-C16:0 sulfatide) is added to each well.

-

Incubation: The plate is incubated at 37°C for 3 hours with shaking.

-

Centrifugation: The plate is centrifuged at 3000 x g for 5 minutes to pellet the debris.

-

Supernatant Transfer: 75 µL of the supernatant is transferred to a new 96-well plate.

-

Drying: The solvent is evaporated under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in 100 µL of a suitable solvent mixture (e.g., 50:50 methanol:isopropanol) for UHPLC-MS/MS analysis.[12]

UHPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a Waters ACQUITY UPLC HSS T3 C18 column (50 x 2.1 mm, 1.8 µm), is typically used.[13]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: 80:20 2-propanol/methanol with 0.1% formic acid.[13]

-

Gradient: A gradient elution is employed, for example, starting at 82% B and increasing to 92% B over 1.3 minutes, holding for 1.7 minutes, at a flow rate of 0.4 mL/min.[13]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for sulfatide analysis.[1]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each sulfatide species and the internal standard. For C18:0 sulfatide, a common transition is m/z 806.6 -> 96.9.[4]

-

Quantification: The peak area of C18:0 sulfatide is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve.

-

Visualizing the Pathogenic Role of C18:0 Sulfatide

Sulfatide Metabolic Pathway and its Disruption in MLD

The following diagram illustrates the biosynthesis and degradation of sulfatides, highlighting the enzymatic block in MLD that leads to the accumulation of C18:0 sulfatide.

Caption: Sulfatide biosynthesis and degradation pathway.

Experimental Workflow for Sulfatide Analysis

This diagram outlines the key steps involved in the analysis of C18:0 sulfatide from biological samples.

Caption: Workflow for quantitative analysis of sulfatides.

Pathological Cascade of MLD Driven by C18:0 Sulfatide

The accumulation of C18:0 sulfatide initiates a cascade of cellular events that ultimately lead to the clinical manifestations of MLD.

Caption: Pathological cascade of Metachromatic Leukodystrophy.

Cellular and Pathophysiological Consequences of C18:0 Sulfatide Accumulation

The accumulation of C18:0 and other sulfatides has profound effects on cellular function, primarily impacting myelin-producing cells.

-

Disruption of Myelin Integrity: Sulfatides are essential for the proper structure and function of the myelin sheath.[14][15][16] Their abnormal accumulation disrupts the delicate lipid composition of myelin, leading to its destabilization and breakdown (demyelination).[17]

-

Oligodendrocyte and Schwann Cell Apoptosis: The buildup of sulfatides within lysosomes induces cellular stress and triggers apoptotic pathways in oligodendrocytes and Schwann cells, the cells responsible for myelination in the central and peripheral nervous systems, respectively.[7]

-

Neuroinflammation: The breakdown of myelin and the release of sulfatides can trigger an inflammatory response in the nervous system, further exacerbating the pathology.[8][10]

-

Axonal Degeneration: The loss of the protective myelin sheath and the ongoing inflammation ultimately lead to axonal damage and degeneration, which is a major contributor to the irreversible neurological decline seen in MLD patients.[9]

-

Neuronal Storage and Dysfunction: While most prominent in myelinating cells, sulfatide accumulation, particularly of shorter-chain species like C18:0, also occurs in neurons and may contribute directly to neuronal dysfunction.[5][10][18]

C18:0 Sulfatide as a Biomarker and Therapeutic Target

The significant and specific elevation of C18:0 sulfatide in MLD patients makes it a valuable biomarker for several applications:

-

Newborn Screening: Quantification of C18:0 and other sulfatides in dried blood spots is a promising approach for newborn screening for MLD, allowing for early diagnosis and intervention.[1][19]

-

Disease Diagnosis and Stratification: The levels of C18:0 sulfatide can help differentiate MLD from other conditions and may correlate with disease severity, with higher levels observed in more severe, early-onset forms.[1][11]

-

Monitoring Therapeutic Response: C18:0 sulfatide levels can be monitored in response to treatment to assess the efficacy of novel therapies aimed at reducing the sulfatide burden.

From a therapeutic perspective, targeting the accumulation of C18:0 sulfatide is a primary goal in the development of treatments for MLD. Strategies include:

-

Enzyme Replacement Therapy (ERT): Supplying a functional ASA enzyme to degrade the accumulated sulfatides.[2][3]

-

Gene Therapy: Introducing a correct copy of the ARSA gene to restore endogenous enzyme production.[3]

-

Substrate Reduction Therapy (SRT): Inhibiting the synthesis of sulfatides to reduce the substrate load on the deficient enzyme.[3][20]

Conclusion and Future Directions

C18:0 sulfatide is not merely a storage product in Metachromatic Leukodystrophy but a key driver of the disease's devastating pathology. Its significant accumulation, particularly in severe forms of MLD, underscores its central role in demyelination, neuroinflammation, and axonal degeneration. The continued development of sensitive and specific analytical methods for C18:0 sulfatide quantification is essential for advancing early diagnosis, patient stratification, and the evaluation of novel therapeutic interventions. Future research should focus on further elucidating the specific downstream signaling pathways disrupted by C18:0 sulfatide accumulation to identify new therapeutic targets. A deeper understanding of the unique contribution of C18:0 sulfatide, as opposed to other sulfatide species, will be critical in developing more targeted and effective treatments for this debilitating disease.

References

- 1. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pathophysiology of sulfatide metabolism in metachromatic leukodystrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developing therapeutic approaches for metachromatic leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfatide levels correlate with severity of neuropathy in metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Metachromatic Leukodystrophy: Diagnosis, Modeling, and Treatment Approaches [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of sulfatides in the amniotic fluid supernatant: A useful tool in the prenatal diagnosis of metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Sulfatides in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neurology.org [neurology.org]

- 18. Sulfatide Storage in Neurons Causes Hyperexcitability and Axonal Degeneration in a Mouse Model of Metachromatic Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toward newborn screening of metachromatic leukodystrophy: results from analysis of over 27,000 newborn dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Developing therapeutic approaches for metachromatic leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of N-Octadecanoyl-sulfatide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of N-Octadecanoyl-sulfatide, a crucial sulfoglycosphingolipid. The document details the synthesis and degradation pathways, presents quantitative data on key enzymes and metabolite concentrations, outlines detailed experimental protocols for studying the pathway, and includes visualizations of the metabolic and experimental workflows.

The Metabolic Pathway of this compound: An Overview

This compound is a specific form of sulfatide, a class of sulfated galactocerebrosides. Like other sulfatides, its metabolism is a multi-step process involving both anabolic and catabolic reactions that primarily occur in the endoplasmic reticulum, Golgi apparatus, and lysosomes.[1] The pathway is critical for the proper function of the nervous system, where sulfatides are major components of the myelin sheath.[2] Dysregulation of this pathway is associated with severe neurological disorders, most notably Metachromatic Leukodystrophy (MLD).[1]

1.1. Biosynthesis of this compound

The synthesis of this compound follows the de novo pathway for sphingolipid biosynthesis, beginning with the formation of the ceramide backbone.

-

Step 1: Ceramide Synthesis. The process is initiated in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is followed by a series of reactions to produce ceramide, a lipid molecule composed of a sphingoid base and a fatty acid. For this compound, the fatty acid is octadecanoic acid (stearic acid).

-

Step 2: Galactosylation of Ceramide. The enzyme UDP-galactose:ceramide galactosyltransferase (CGT), an integral membrane protein of the ER, catalyzes the transfer of a galactose moiety from UDP-galactose to ceramide, forming galactosylceramide (GalCer).[3][4] This step is a critical control point in the synthesis of galactosphingolipids.[4]

-

Step 3: Sulfation of Galactosylceramide. GalCer is then transported to the Golgi apparatus. Here, the enzyme cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-hydroxyl group of the galactose residue of GalCer.[5] This reaction yields sulfatide, including this compound.

1.2. Degradation of this compound

The catabolism of sulfatides occurs within the lysosomes and is essential for maintaining cellular homeostasis.

-

Step 1: Desulfation. The degradation process begins with the enzymatic removal of the sulfate group from the galactose moiety of the sulfatide molecule. This hydrolysis is catalyzed by the lysosomal enzyme arylsulfatase A (ASA).[6]

-

Step 2: Degalactosylation. The resulting galactosylceramide is then further broken down by the enzyme galactosylceramidase (GALC), which cleaves the galactose residue, releasing ceramide.

-

The Salvage Pathway. The ceramide produced from the degradation of sulfatides and other sphingolipids can be re-utilized for the synthesis of new sphingolipids in what is known as the "salvage pathway".

Quantitative Data

This section summarizes key quantitative data related to the enzymes and metabolites involved in the this compound metabolic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| Cerebroside Sulfotransferase (CST) | Galactosylceramide Analogues | Various (µM) | Various (pmol/min/mg) | Recombinant Human | [7] |

| Arylsulfatase A (ASA) | p-Nitrocatechol Sulfate | 0.21 mmol L⁻¹ | 14.53 mmol L⁻¹ min⁻¹ mg⁻¹ | Human Leukocytes (Control) | [6][8] |

| Arylsulfatase A (ASA) | p-Nitrocatechol Sulfate | 0.26 mmol L⁻¹ | 8.44 mmol L⁻¹ min⁻¹ mg⁻¹ | Human Leukocytes (Cerebral Palsy) | [6][8] |

Table 2: Tissue Concentrations of Sulfatides

| Tissue/Fluid | Condition | Sulfatide Concentration | Species | Reference |

| Brain | Control | ~35 nmol/mg protein | Mouse | [9] |

| Brain | MLD model | ~90 nmol/mg protein | Mouse | [9] |

| Kidney | Control | ~2 nmol/mg protein | Mouse | [9] |

| Kidney | MLD model | ~170 nmol/mg protein | Mouse | [9] |

| Cerebrospinal Fluid (CSF) | Control | 71 ± 18 nmol/l | Human | [10] |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Unaltered total levels | Human | [10] |

| Serum | Healthy Donors | 8.26 ± 1.72 nmol/mL | Human | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound metabolism are provided below.

3.1. Assay for Ceramide Galactosyltransferase (CGT) Activity

This protocol is based on the principles of glycosyltransferase assays and the work of Sprong et al. (2000). It measures the transfer of radiolabeled galactose from UDP-galactose to a ceramide substrate.

-

Materials:

-

Cell or tissue homogenates (source of CGT)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MnCl₂)

-

Ceramide substrate (e.g., N-octadecanoyl-sphingosine) dissolved in a suitable detergent (e.g., Triton X-100)

-

UDP-[¹⁴C]galactose (radiolabeled donor substrate)

-

Stop solution (e.g., chloroform:methanol, 2:1 v/v)

-

Silica gel for thin-layer chromatography (TLC)

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, ceramide substrate, and cell/tissue homogenate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDP-[¹⁴C]galactose.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Extract the lipids by vortexing and centrifugation.

-

Separate the radiolabeled galactosylceramide from unreacted UDP-[¹⁴C]galactose and other lipids using TLC.

-

Visualize the lipid spots (e.g., by autoradiography).

-

Scrape the silica corresponding to the galactosylceramide product into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the incorporated radioactivity, the specific activity of the UDP-[¹⁴C]galactose, the amount of protein, and the incubation time.

-

3.2. Assay for Cerebroside Sulfotransferase (CST) Activity

This protocol is adapted from established methods for measuring CST activity using a radiolabeled sulfate donor.[5]

-

Materials:

-

Cell or tissue homogenates (source of CST)

-

Reaction buffer (e.g., 100 mM MES, pH 6.5, 10 mM MgCl₂, 10 mM ATP, 2 mM dithiothreitol)

-

Galactosylceramide (acceptor substrate)

-

[³⁵S]PAPS (3'-phosphoadenosine-5'-phosphosulfate, radiolabeled sulfate donor)

-

Stop solution (e.g., chloroform:methanol, 2:1 v/v)

-

DEAE-sephadex column

-

Scintillation counter and fluid

-

-

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, galactosylceramide, and cell/tissue homogenate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding [³⁵S]PAPS.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Separate the radiolabeled sulfatide from unreacted [³⁵S]PAPS by passing the lipid extract through a DEAE-sephadex column.

-

Elute the sulfatide from the column.

-

Collect the eluate in a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity.

-

Calculate the enzyme activity based on the incorporated radioactivity, the specific activity of the [³⁵S]PAPS, the amount of protein, and the incubation time.

-

3.3. Assay for Arylsulfatase A (ASA) Activity

This protocol describes a colorimetric assay for ASA activity using the artificial substrate p-nitrocatechol sulfate (p-NCS).[6][8]

-

Materials:

-

Leukocyte or fibroblast homogenates (source of ASA)

-

Assay buffer (e.g., 0.5 M sodium acetate buffer, pH 5.0)

-

p-Nitrocatechol sulfate (p-NCS) solution

-

Stop solution (e.g., 1 M NaOH)

-

Spectrophotometer

-

-

Procedure:

-

Prepare the reaction mixture containing the assay buffer and cell homogenate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the p-NCS solution.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution. The addition of NaOH also develops the color of the product, p-nitrocatechol.

-

Measure the absorbance of the solution at 515 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of p-nitrocatechol.

-

Calculate the enzyme activity based on the amount of p-nitrocatechol produced, the amount of protein, and the incubation time.

-

3.4. Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the quantification of sulfatides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[9]

-

Materials:

-

Biological samples (e.g., tissue homogenates, plasma, CSF)

-

Internal standard (e.g., a deuterated or ¹³C-labeled sulfatide analogue)

-

Lipid extraction solvents (e.g., chloroform, methanol, water)

-

LC-MS/MS system equipped with a suitable column (e.g., C18) and mass spectrometer

-

-

Procedure:

-

Sample Preparation:

-

Add a known amount of the internal standard to the biological sample.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the lipid extract onto the LC system.

-

Separate the different lipid species using a suitable chromatographic gradient.

-

Detect the sulfatides using the mass spectrometer in a specific mode, such as multiple reaction monitoring (MRM), where specific precursor and product ion pairs are monitored for each sulfatide species and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a non-endogenous sulfatide standard.

-

-

Mandatory Visualizations

4.1. Metabolic Pathway of this compound

Caption: Biosynthesis and degradation pathway of this compound.

4.2. Experimental Workflow for Sulfatide Quantification

Caption: General workflow for quantitative analysis of sulfatides by LC-MS/MS.

4.3. Logical Relationship of Enzyme Assays

Caption: Relationship of key enzyme assays to understanding the metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Kinetics and activity of arylsulfatase A in leukocytes derived from patients with cerebral palsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of galactolipids and UDP-galactose: ceramide galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of N-Octadecanoyl-sulfatide in Oligodendrocytes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular localization of N-Octadecanoyl-sulfatide, a significant C18:0 species of sulfatide, within oligodendrocytes. We will delve into its distribution across various subcellular compartments, the dynamic changes during oligodendrocyte maturation, and its crucial roles in myelin formation and maintenance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.

Introduction to this compound in Oligodendrocytes

Sulfatides are a class of sulfoglycosphingolipids that are particularly enriched in the myelin sheath of the central and peripheral nervous systems.[1][2] this compound, characterized by an 18-carbon saturated acyl chain, is a key molecular species of sulfatide found in oligodendrocytes, the myelinating cells of the central nervous system (CNS).[3] Its synthesis begins in the endoplasmic reticulum and is completed in the Golgi apparatus.[2] From there, it is transported to various cellular destinations, most notably the plasma membrane, where it becomes a major component of the myelin sheath.[2]

The precise subcellular distribution of this compound is critical for the proper function of oligodendrocytes and the integrity of myelin. It plays a role in protein trafficking, cell adhesion, and the formation of stable myelin structures.[1] Alterations in its metabolism and localization are associated with severe demyelinating diseases such as metachromatic leukodystrophy.[4]

Quantitative Distribution of this compound

While detailed quantitative data on the absolute concentration of this compound in specific isolated organelles of oligodendrocytes is limited in the literature, studies using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided valuable insights into its relative abundance in different tissues and membrane domains.

Table 1: Percentage of C18:0 Sulfatide (this compound) in Total Sulfatides Across Different Mouse Tissues

| Tissue | C18:0 Sulfatide (% of Total Sulfatides) |

| Brain | 2.5 |

| Kidney | 2.6 |

| Liver | 5.3 |

Data extracted from W. C. L. Stewart et al., Journal of Lipid Research, 2015.[1] The data represents the percentage of the C18:0 molecular species relative to the sum of ten major sulfatide species in wild-type mice.

Table 2: Concentration of Sulfatide Species in Detergent-Free Lipid Rafts and Non-Raft Membranes from Mouse CNS

| Sulfatide Species | Lipid Rafts (pmol/µg protein) | Non-Raft Membranes (pmol/µg protein) |

| C18:0 Sulfatide | ~1.5 | ~0.5 |

Data is estimated from graphical representations in E. S. T. Moyano et al., Analytical and Bioanalytical Chemistry, 2016. This study highlights the enrichment of C18:0 sulfatide in lipid rafts, which are specialized microdomains of the plasma membrane.

Signaling Pathways and Biosynthesis

The synthesis of this compound is a multi-step enzymatic process that spans the endoplasmic reticulum and the Golgi apparatus. Understanding this pathway is crucial for investigating its regulation and potential therapeutic targeting.

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

Accurate determination of the subcellular localization of this compound relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation of Oligodendrocytes

This protocol describes the isolation of major subcellular fractions from cultured oligodendrocytes for subsequent lipid analysis.

Caption: Workflow for subcellular fractionation of oligodendrocytes.

Methodology:

-

Cell Harvesting: Culture primary oligodendrocytes or an oligodendrocyte cell line (e.g., MO3.13) to confluency. Harvest cells by gentle scraping in ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes. Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle until >90% of cells are lysed, as monitored by trypan blue staining under a microscope.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.

-

Mitochondrial Fraction Isolation: Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at 20,000 x g for 20 minutes at 4°C. The pellet represents the mitochondria-enriched fraction.

-

Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum and Golgi), and the supernatant is the cytosolic fraction.

-

Lipid Extraction: Resuspend each fraction in a known volume of buffer. Perform a Folch extraction by adding chloroform:methanol (2:1, v/v) to each sample, followed by vortexing and centrifugation to separate the phases. The lower organic phase containing the lipids is collected.

-

LC-MS/MS Analysis: Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis to quantify this compound.

Immunofluorescence Staining for Sulfatide

This protocol details the visualization of sulfatide in cultured oligodendrocytes using a specific primary antibody.

Caption: Workflow for immunofluorescence staining of sulfatide.

Methodology:

-

Cell Culture: Plate oligodendrocytes on sterile glass coverslips in a 24-well plate and culture until the desired stage of differentiation.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Blocking: Wash the fixed cells three times with PBS. Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-sulfatide antibody (e.g., mouse IgM clone O4) in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times for 5 minutes each with PBS to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgM conjugated to Alexa Fluor 488) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Final Washes and Mounting: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the stained cells using a confocal microscope. The fluorescence signal will indicate the localization of sulfatide within the cells.

Conclusion

This compound is a vital lipid component of oligodendrocytes, with its primary localization in the myelin sheath. Quantitative studies, although not exhaustive at the subcellular level, indicate its enrichment in the plasma membrane, particularly within lipid raft microdomains. The presented experimental protocols provide a robust framework for researchers to further investigate the precise distribution and dynamics of this compound in both healthy and diseased states. A deeper understanding of its cellular localization and trafficking is paramount for the development of novel therapeutic strategies for demyelinating disorders.

References

- 1. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Sulfatide species with various fatty acid chains in oligodendrocytes at different developmental stages determined by imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sulfatides in Cell Adhesion and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction